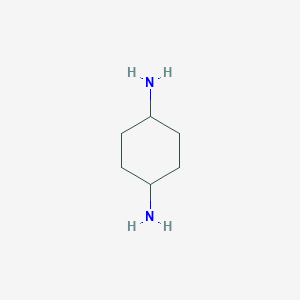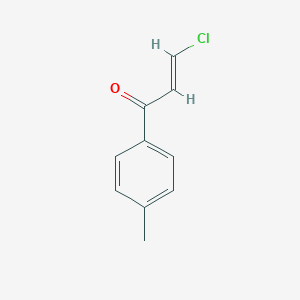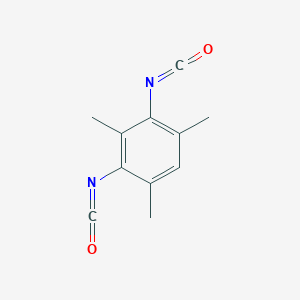
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Rhodomycinone is a compound belonging to the anthracycline family, which is a group of aromatic polyketides. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Gamma-Rhodomycinone is derived from the bacterium Streptomyces purpurascens and has been studied for its potential antibacterial and antitumor activities .
Méthodes De Préparation
Gamma-Rhodomycinone can be synthesized through various methods. One common approach involves the fermentation of Streptomyces purpurascens. The crude antibiotic complex is obtained by ethyl acetate extraction, followed by purification using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, indicating the presence of Rhodomycin and its analogues .
Analyse Des Réactions Chimiques
Gamma-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione can lead to the formation of various quinone derivatives .
Applications De Recherche Scientifique
Gamma-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of anthracyclines. In biology and medicine, (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is investigated for its potential antibacterial and antitumor activities. It has shown activity against Gram-positive bacteria and certain cancer cell lines, making it a promising candidate for further drug development . Additionally, this compound is used in the study of microbial secondary metabolites and their biosynthesis .
Mécanisme D'action
The mechanism of action of (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication of cancer cells. This intercalation leads to the formation of stable complexes with DNA, preventing the normal functioning of the DNA and ultimately causing cell death. Gamma-Rhodomycinone also inhibits topoisomerase II, an enzyme involved in DNA replication, further contributing to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
Gamma-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. These compounds share a common tetracyclic structure with a 7,8,9,10-tetrahydro-tetracene-5,12-quinone skeleton. (9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique in its specific aglycone and sugar residues, which contribute to its distinct biological activities. Other similar compounds include idarubicin, zorubicin, and aclacinomycin A, all of which are derived from Streptomyces species and have varying degrees of antibacterial and antitumor activities .
Propriétés
Numéro CAS |
17514-35-1 |
|---|---|
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O7/c1-2-20(27)7-6-9-12(19(20)26)18(25)14-13(16(9)23)17(24)11-8(15(14)22)4-3-5-10(11)21/h3-5,19,21,23,25-27H,2,6-7H2,1H3/t19-,20-/m1/s1 |
Clé InChI |
IYYYSIPRDYPSFJ-WOJBJXKFSA-N |
SMILES |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES isomérique |
CC[C@]1(CCC2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES canonique |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Synonymes |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-5,12-naphthacenedione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)












